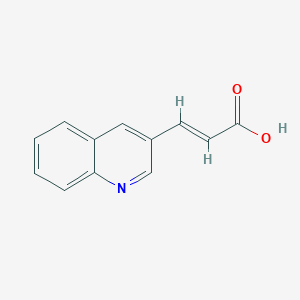
(E)-3-quinolin-3-ylprop-2-enoic acid
Vue d'ensemble
Description
“(E)-3-quinolin-3-ylprop-2-enoic acid” is a compound that contains a quinoline group and a propenoic acid group. The “E” in its name indicates the configuration of the double bond in the propenoic acid group, following the E-Z system for naming alkenes .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline group (a bicyclic compound with a benzene ring fused to a pyridine ring) attached to a propenoic acid group (a carbon chain with a carboxylic acid group and a carbon-carbon double bond). The “E” configuration indicates that the highest priority groups on either side of the double bond are on opposite sides .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinoline group, the carboxylic acid group, and the carbon-carbon double bond. These functional groups could participate in various chemical reactions, including acid-base reactions, redox reactions, and addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group could make it acidic, and the aromatic quinoline group could contribute to its stability and solubility .
Applications De Recherche Scientifique
Metal Complex Synthesis and Gas Sensing
(E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, a derivative of (E)-3-quinolin-3-ylprop-2-enoic acid, has been synthesized and used in creating metal complexes and coordination polymers. These compounds have been explored for their potential in gas sensing properties. One such compound demonstrated strong fluorescence emission at room temperature and has been studied for its gas sensing capability (Rad, Dehghanpour, Fatehfard, Gholamrezazadeh, Mahmoudi, 2016).
Potential Antileukotrienic Agents
The synthesis of this compound derivatives has been explored for their potential as antileukotrienic drugs. These substances have been evaluated for their antiplatelet activity and in vitro cytotoxicity, showing promising results in inhibiting platelet aggregation (Jampílek, Doležal, Kuneŝ, Víchova, Jun, Hanika, O’Connor, Clynes, 2004).
Biological Zinc (Zn(II)) Detection
Quinoline-derivatized fluorescein compounds related to this compound have been developed for sensing biological Zn(II). These compounds, due to their low background fluorescence and highly emissive Zn(II) complexes, offer a large dynamic range for fluorescence enhancements upon Zn(II) coordination. They demonstrate selectivity for Zn(II) over other metals, making them effective for biological zinc detection (Nolan, Jaworski, Okamoto, Hayashi, Sheng, Lippard, 2005).
Antimicrobial Activity
Compounds derived from this compound have been studied for their antimicrobial properties. A series of these compounds were synthesized and tested for their effectiveness against bacterial and fungal strains. Some compounds demonstrated good antimicrobial activity, highlighting their potential in this field (Ashok, Ganesh, Vijaya Lakshmi, Ravi, 2014).
Corrosion Inhibition
Quinoline derivatives related to this compound have been explored as corrosion inhibitors. Studies have shown that these compounds can effectively inhibit the corrosion of metals in acidic solutions. The inhibition is thought to occur through the adsorption of the inhibitor molecule on the metal surface (Saliyan, Adhikari, 2008).
Ring-Opening Polymerization Catalysis
Derivatives of this compound have been used in synthesizing complexes that catalyze the ring-opening polymerization of ε-caprolactone. This demonstrates the utility of these compounds in polymer chemistry (Zhang, Liu, Yang, Hao, Glaser, Sun, 2012).
Heterocyclic Synthesis
3-Aroylprop-2-enoic acid, a derivative of this compound, has been utilized in the synthesis of various heterocyclic compounds. These syntheses have led to the creation of new compounds, furthering research in medicinal and organic chemistry (Youssef, Madkour, Marzouk, El-Soll, El-Hashash, 2004).
Synthesis of Chalcone Derivatives
This compound has been used in synthesizing chalcone derivatives under environmentally benign conditions. These derivatives have potential applications in various fields including catalysis and molecular docking studies (Murugesan, Gengan, Lin, 2017).
Antifungal Activity
Dibutyltin(IV) complexes of derivatives of this compound have been synthesized and evaluated for their antifungal properties. These studies highlight the potential of these compounds in developing new antifungal agents (Roy, De, 2021).
HIV-1 Integrase Inhibition
Compounds related to this compound have been identified as allosteric inhibitors of HIV-1 integrase. These compounds exhibit a cooperative mechanism of action, blocking multiple steps of HIV-1 integration, which is significant for the development of antiretroviral compounds (Kessl, Jena, Koh, Taskent-Sezgin, Slaughter, Feng, de Silva, Wu, Le Grice, Engelman, Fuchs, Kvaratskhelia, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-quinolin-3-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-8H,(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIWIEFOLKWDNV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



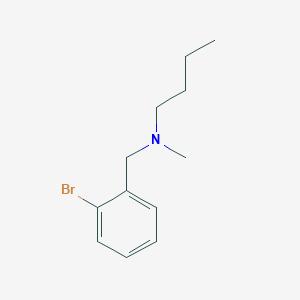

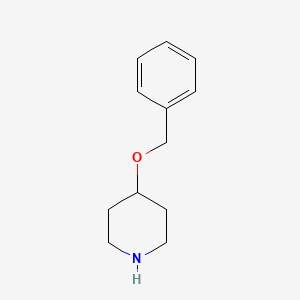
![2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3038141.png)

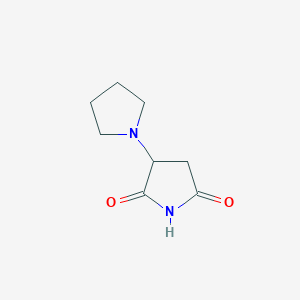
![8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac](/img/structure/B3038145.png)
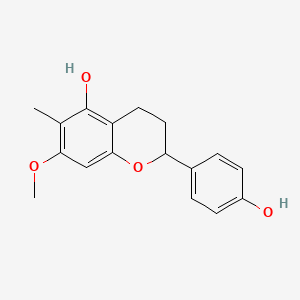
![5,7-Dibromobenzo[d]thiazol-6-amine](/img/structure/B3038149.png)
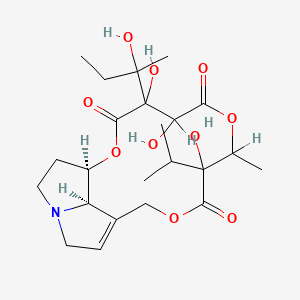
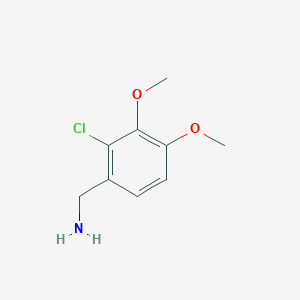


![(4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B3038159.png)